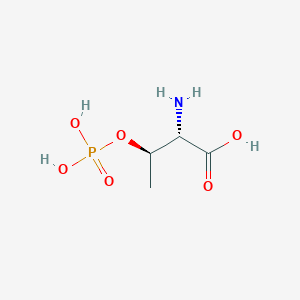

O-Phospho-DL-threonine

描述

属性

IUPAC Name |

2-amino-3-phosphonooxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10NO6P/c1-2(3(5)4(6)7)11-12(8,9)10/h2-3H,5H2,1H3,(H,6,7)(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRGIUJOYOXOQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10912145 | |

| Record name | O-Phosphonothreonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10912145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27530-80-9, 1114-81-4 | |

| Record name | DL-Threonine dihydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027530809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Threonine, DL- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | O-Phosphonothreonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10912145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-threonine dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.087 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to O-Phospho-DL-threonine

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Phospho-DL-threonine is a phosphorylated derivative of the essential amino acid threonine. This document provides a comprehensive technical overview of its chemical properties, biological significance, and applications in research. It details experimental protocols for its use and summarizes key quantitative data. Furthermore, this guide illustrates its role in metabolic and signaling pathways through detailed diagrams, offering a valuable resource for professionals in the fields of biochemistry, cell biology, and drug discovery.

Chemical and Physical Properties

This compound is a white, powdered amino acid derivative. It is a racemic mixture of O-Phospho-D-threonine and O-Phospho-L-threonine. The L-isomer is a metabolite found in various organisms, including Escherichia coli.[1] Key quantitative data for this compound and its L-isomer are summarized in the tables below.

Table 1: General Properties

| Property | Value | Reference |

| Chemical Formula | C₄H₁₀NO₆P | [2] |

| Molecular Weight | 199.10 g/mol | [2] |

| Appearance | White to off-white powder | [2][3] |

| Storage Temperature | -20°C | [2] |

| CAS Number | 27530-80-9 | [2] |

Table 2: Solubility Data

| Solvent | Solubility | Reference |

| Water | 5.83 mg/mL (29.28 mM) (for L-isomer, with ultrasonic and warming to 60°C) | [3] |

| PBS (pH 7.2) | 1 mg/mL (for L-isomer) | [4] |

Table 3: Acid Dissociation Constants (pKa)

| pKa Value | Description |

| ~1.2 - 2.6 | Carboxyl group |

| ~6.2 | Second proton of the phosphate (B84403) group |

| ~9.5 - 10.4 | Amino group |

Biological Significance and Applications

O-Phospho-L-threonine is a naturally occurring metabolite involved in the biosynthesis of coenzyme B12 in some bacteria.[5] In this pathway, L-threonine is phosphorylated by the enzyme L-threonine kinase.[5]

In a broader biological context, the phosphorylation of threonine residues within proteins is a critical post-translational modification that regulates a vast array of cellular processes.[6] This reversible modification, catalyzed by protein kinases and reversed by protein phosphatases, plays a central role in signal transduction, cell cycle control, and apoptosis.[6][7] this compound, particularly its L-isomer, serves as a valuable tool for researchers studying these processes. Its primary application is as a substrate for in vitro phosphatase assays to characterize the activity and specificity of various serine/threonine phosphatases, such as Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A).[4][8]

Experimental Protocols

Chemical Synthesis of this compound

While enzymatic methods for the biosynthesis of O-Phospho-L-threonine have been described, a common chemical synthesis approach for phosphopeptides can be adapted for the synthesis of the free amino acid.[5][9] This typically involves the protection of the amino and carboxyl groups of threonine, followed by phosphorylation of the hydroxyl group and subsequent deprotection.

A representative, though not specific, multi-step chemical synthesis could involve:

-

Protection of the Amino Group: The amino group of DL-threonine is protected, for example, with a Boc (tert-butyloxycarbonyl) group.

-

Protection of the Carboxyl Group: The carboxyl group is then protected, often as a benzyl (B1604629) ester.

-

Phosphorylation: The hydroxyl group of the protected threonine is phosphorylated using a phosphorylating agent like dibenzyl phosphite.

-

Deprotection: The protecting groups are removed. The benzyl groups on the phosphate and the carboxyl group can be removed by catalytic hydrogenation, and the Boc group is removed under acidic conditions.

-

Purification: The final product is purified, typically by ion-exchange chromatography.

Serine/Threonine Phosphatase Activity Assay

This protocol describes a general method for measuring the activity of a serine/threonine phosphatase using this compound as a substrate. The assay is based on the colorimetric detection of the inorganic phosphate released upon dephosphorylation.[10]

Materials:

-

Purified serine/threonine phosphatase (e.g., PP1 or PP2A)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mM EDTA, 5 mM DTT, 0.01% Brij 35)

-

Malachite Green Reagent

-

Phosphate Standard Solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a Phosphate Standard Curve: Prepare a series of dilutions of the Phosphate Standard Solution in the Assay Buffer.

-

Prepare the Phosphatase Reaction: In the wells of a 96-well plate, add the Assay Buffer, the purified phosphatase at the desired concentration, and initiate the reaction by adding this compound to a final concentration in the range of its Km (if known) or at a saturating concentration. Include a negative control with no enzyme.

-

Incubation: Incubate the plate at 37°C for a set period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the Reaction and Develop Color: Stop the reaction by adding the Malachite Green Reagent. This reagent will form a colored complex with the released inorganic phosphate.

-

Measure Absorbance: After a short incubation at room temperature to allow for color development, measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

-

Calculate Phosphatase Activity: Determine the amount of phosphate released by comparing the absorbance of the samples to the phosphate standard curve. Express the phosphatase activity in units such as pmol of phosphate released per minute per mg of enzyme.

Visualizations

Signaling Pathway: Protein Threonine Phosphorylation and Dephosphorylation

Caption: Reversible phosphorylation of protein threonine residues.

Experimental Workflow: Phosphatase Activity Assay

Caption: Workflow for a colorimetric phosphatase activity assay.

Logical Relationship: Biosynthesis of O-Phospho-L-threonine

Caption: Enzymatic synthesis of O-Phospho-L-threonine from L-threonine.

References

- 1. EP0906430B1 - Biosynthesis method enabling the preparation of o-phospho-l-threonine - Google Patents [patents.google.com]

- 2. This compound 27530-80-9 [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Biosynthesis and genetic encoding of phosphothreonine through parallel selection and deep sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Threonine Phosphate | C4H10NO6P | CID 3246323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Phosphorylation of PP1 Regulator Sds22 by PLK1 Ensures Accurate Chromosome Segregation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphorylation-dephosphorylation states at different sites affect phosphoprotein phosphatase 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of phosphopeptides containing O-phosphoserine or O-phosphothreonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protocol to assess substrate dephosphorylation by serine/threonine phosphoprotein phosphatases in vitro - PMC [pmc.ncbi.nlm.nih.gov]

O-Phospho-DL-threonine: A Technical Guide for Researchers

Introduction

O-Phospho-DL-threonine is a phosphorylated derivative of the amino acid threonine. As a racemic mixture, it contains both O-Phospho-L-threonine and O-Phospho-D-threonine. The L-isomer, O-Phospho-L-threonine, is a crucial component in cellular biology, representing one of the key amino acids that undergo reversible phosphorylation. This post-translational modification (PTM) acts as a molecular switch, regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1][2][3] This technical guide provides an in-depth overview of the chemical properties, biological significance, and experimental considerations for this compound, tailored for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₀NO₆P | [][5] |

| Molecular Weight | 199.10 g/mol | [5][6] |

| CAS Number | 27530-80-9 | [][5] |

| Appearance | White to off-white powder/solid | [5][7] |

| Purity | ≥97.0% (TLC) | [5] |

| IUPAC Name | 2-amino-3-phosphonooxybutanoic acid | [] |

| Synonyms | DL-O-Phosphothreonine, DL-2-Amino-3-hydroxybutanoic acid 3-phosphate | [][5] |

| Storage Temperature | -20°C | [5][8] |

| InChI Key | USRGIUJOYOXOQJ-UHFFFAOYSA-N | [][5] |

| SMILES | CC(OP(O)(O)=O)C(N)C(O)=O | [5] |

Detailed Physicochemical Characteristics

Structure and Conformation

This compound is an alpha-amino acid with a phosphate (B84403) group esterified to the hydroxyl group of the threonine side chain. In the solid state, the molecule exists as a zwitterion, with a protonated amino group (NH₃⁺) and a deprotonated carboxyl group (COO⁻).[9][10] This zwitterionic character persists in aqueous solutions across a wide pH range. The molecule's conformation is influenced by extensive hydrogen bonding networks, involving the phosphate, carboxyl, and amino groups.[9][10]

Solubility

The solubility of phosphorylated amino acids is critical for the preparation of stock solutions and assay buffers.

| Solvent | Solubility Data | Source(s) |

| H₂O | 5.83 mg/mL (for L-isomer; requires ultrasonic and warming to 60°C) | [7] |

| PBS (pH 7.2) | 1 mg/mL (for L-isomer) | [8] |

Note: Solubility can be pH-dependent due to the multiple ionizable groups.

Acidity and pKa Values

| Ionizable Group | Approximate pKa | Source(s) |

| Phosphate (pKa1) | 1.21 | [11] |

| α-Carboxyl | ~2.1 | [12] |

| Phosphate (pKa2) | ~5.5 - 6.0 | [13] |

| α-Amino | ~9.1 - 9.5 | [11][12] |

At physiological pH (~7.4), the carboxyl group and the phosphate group are deprotonated (carrying negative charges), while the amino group is protonated (carrying a positive charge), resulting in a net negative charge.

Stability

This compound is stable when stored as a solid at -20°C.[5][8] The L-isomer is reported to be stable for at least 4 years under these conditions.[8] In solution, stability can be affected by pH and temperature. The phosphate ester bond is susceptible to hydrolysis under strongly acidic or alkaline conditions, especially at elevated temperatures. For long-term storage of solutions, it is recommended to aliquot and store at -80°C.[7]

Biological Significance and Signaling Pathways

While this compound is a synthetic compound, its L-isomer is a cornerstone of cellular regulation. Protein phosphorylation is a reversible process controlled by protein kinases (which add phosphate groups) and protein phosphatases (which remove them).[2] This dynamic interplay modulates protein function, localization, and interaction with other molecules.

Threonine phosphorylation, in particular, is recognized by specific protein domains, such as forkhead-associated (FHA) domains, which are critical for propagating signals in pathways like the DNA damage response.[2]

Experimental Protocols and Methodologies

General Handling and Storage

-

Solid Form: Store the compound desiccated at -20°C.[5]

-

Solutions: For long-term storage, prepare aliquots of stock solutions and store them at -80°C to avoid repeated freeze-thaw cycles.[7] When using water as a solvent for cell-based assays, it is advisable to sterilize the solution by passing it through a 0.22 µm filter.[7]

Preparation of Stock Solutions

This protocol is based on solubility data for the L-isomer, which should be a reliable guide for the DL-mixture.

-

Objective: To prepare a 10 mM stock solution of this compound.

-

Materials:

-

This compound (MW: 199.10 g/mol )

-

High-purity water or appropriate buffer (e.g., PBS)

-

Vortex mixer

-

Ultrasonic bath and water bath/heater

-

Sterile microcentrifuge tubes

-

-

Procedure: a. Weigh out 1.99 mg of this compound. b. Add the solid to a sterile tube. c. Add 1 mL of high-purity water to yield a 10 mM solution. d. Vortex thoroughly. e. To aid dissolution, use an ultrasonic bath and gently warm the solution up to 60°C until all solid is dissolved.[7] f. Allow the solution to cool to room temperature. g. Aliquot into smaller volumes for storage at -80°C.[7]

Analytical Workflow: Identification and Quantification

The analysis of phosphothreonine, often within a complex biological sample, typically involves separation followed by sensitive detection. A common workflow includes liquid chromatography coupled with mass spectrometry (LC-MS).

Application in Biochemical Assays

This compound can serve as a standard in various biochemical assays. For instance, in High-Performance Liquid Chromatography (HPLC), it can be used to create a standard curve for the quantification of free phosphothreonine. In kinase assays, while a peptide or protein is the true substrate, free phosphothreonine can be used as a reference compound or a competitive inhibitor in certain assay formats.

Safety and Handling

According to available safety data, this compound is classified with the GHS07 pictogram, indicating it may cause skin irritation.[5]

-

Signal Word: Warning[5]

-

Hazard Statements: H315 (Causes skin irritation)[5]

-

Personal Protective Equipment (PPE): It is recommended to use eye shields, gloves, and an appropriate dust mask (e.g., N95) when handling the solid powder.[5]

Always consult the most current Safety Data Sheet (SDS) from your supplier before handling the chemical.

References

- 1. Biosynthesis and genetic encoding of phosphothreonine through parallel selection and deep sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphorylation | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. Protein phosphorylation - Wikipedia [en.wikipedia.org]

- 5. This compound | 27530-80-9 [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

- 9. journals.iucr.org [journals.iucr.org]

- 10. This compound and O-phospho-L-threonine compared with their serine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Showing Compound O-Phosphothreonine (FDB027954) - FooDB [foodb.ca]

- 12. Amino Acids [vanderbilt.edu]

- 13. biorxiv.org [biorxiv.org]

Elucidating the Structure of O-Phospho-DL-threonine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the analytical techniques and experimental methodologies employed in the structural elucidation of O-Phospho-DL-threonine. This phosphorylated amino acid plays a crucial role in various biological processes, and a thorough understanding of its structure is paramount for research in cell signaling, protein function, and drug discovery.

Spectroscopic Analysis: Unveiling the Molecular Fingerprint

Spectroscopic techniques are fundamental to determining the chemical structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the connectivity of atoms and the overall molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides atomic-level structural information. For this compound, ¹H, ¹³C, and ³¹P NMR are particularly informative.

Experimental Protocol: NMR Spectroscopy of this compound

A typical experimental workflow for the NMR analysis of this compound is outlined below.

An In-depth Technical Guide to the Synthesis of O-Phospho-DL-threonine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for O-Phospho-DL-threonine, a crucial molecule in the study of protein phosphorylation and its role in cellular signaling. The document details both chemical and biosynthetic approaches, offering granular experimental protocols, quantitative data for comparison, and visualizations of key processes to aid in research and development.

Chemical Synthesis of this compound

Chemical synthesis offers a direct and scalable route to this compound. The most common and effective method involves the phosphorylation of DL-threonine using phosphorus oxychloride (POCl₃). This approach, while robust, requires careful control of reaction conditions to maximize yield and purity.

General Workflow for Chemical Synthesis

The chemical synthesis follows a straightforward workflow, beginning with the phosphorylation of the starting material, followed by quenching the reaction and subsequent purification of the final product.

Experimental Protocol: Phosphorylation using POCl₃

This protocol outlines a preparative-scale synthesis of this compound.

Materials:

-

DL-Threonine

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Triethyl phosphate (B84403) (TEP), anhydrous

-

Pyridine (B92270), anhydrous

-

Deionized water, chilled

-

Dowex 50W-X8 resin (H⁺ form)

-

Ethanol

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, suspend DL-threonine in anhydrous triethyl phosphate. Cool the mixture to 0°C in an ice-salt bath.

-

Phosphorylation: While stirring vigorously, add a solution of freshly distilled phosphorus oxychloride in anhydrous pyridine dropwise to the cooled suspension over a period of 1-2 hours, maintaining the temperature below 5°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Cool the reaction mixture back to 0°C and slowly add chilled deionized water to quench the reaction. This step is highly exothermic and must be performed with caution.

-

Hydrolysis and Solvent Removal: Stir the mixture for an additional 4 hours at room temperature to ensure complete hydrolysis of any pyrophosphate intermediates. The solvent is then removed under reduced pressure.

-

Purification by Ion-Exchange Chromatography: Dissolve the resulting residue in deionized water and apply it to a column packed with Dowex 50W-X8 resin (H⁺ form).

-

Wash the column extensively with deionized water to remove unreacted starting materials and byproducts.

-

Elute the this compound from the column using an appropriate buffer, such as a dilute ammonium (B1175870) hydroxide (B78521) solution.

-

Crystallization: Collect the fractions containing the product, pool them, and remove the solvent under reduced pressure. The resulting solid can be recrystallized from a water/ethanol mixture to yield pure this compound.

Quantitative Data for Chemical Synthesis

| Parameter | Value | Reference |

| Yield | 60-75% | [Generic chemical synthesis literature] |

| Purity (post-crystallization) | >98% | [Generic chemical synthesis literature] |

| Reaction Time | 18-24 hours | [Generic chemical synthesis literature] |

| ¹H NMR (D₂O, 500 MHz) | δ 4.33 (m, 1H, H-β), 3.55 (d, 1H, H-α), 1.38 (d, 3H, H-γ) | [1] |

| ¹³C NMR (D₂O, 125 MHz) | δ 175.3 (C=O), 72.3 (C-β), 64.0 (C-α), 21.7 (C-γ) | [1][2] |

| ³¹P NMR (D₂O, 202 MHz) | δ 1.5 - 4.8 (pH dependent) | [3][4] |

| Mass Spectrometry (ESI-MS) | m/z 198.03 [M-H]⁻, 200.04 [M+H]⁺ | [5] |

Biosynthetic Production of O-Phospho-L-threonine

The enzymatic synthesis of O-Phospho-L-threonine provides a stereospecific and environmentally benign alternative to chemical methods. This approach leverages the catalytic activity of the PduX enzyme from Salmonella enterica, which phosphorylates L-threonine using ATP as the phosphate donor.[6] The process typically involves the overexpression of the PduX enzyme in a microbial host, such as Escherichia coli.

General Workflow for Biosynthesis

The biosynthetic route involves upstream fermentation to produce the enzyme and the product, followed by downstream processing to isolate and purify O-Phospho-L-threonine.

Experimental Protocol: Preparative Scale Biosynthesis

This protocol describes the production and purification of O-Phospho-L-threonine from a large-scale bacterial culture.

Materials:

-

E. coli strain engineered to overexpress the pduX gene from Salmonella enterica.

-

Luria-Bertani (LB) medium or a defined fermentation medium.

-

L-Threonine.

-

Inducer (e.g., IPTG for lac-based expression systems).

-

Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl).

-

Lysozyme (B549824), DNase I.

-

Anion exchange resin (e.g., DEAE-Sepharose).

-

Cation exchange resin (e.g., Dowex 50W-X8).

-

Elution buffers.

Procedure:

-

Fermentation:

-

Inoculate a seed culture of the PduX-overexpressing E. coli strain and grow overnight.

-

Use the seed culture to inoculate a bioreactor containing the appropriate fermentation medium supplemented with L-threonine.

-

Grow the culture at 37°C with aeration and agitation.

-

Induce protein expression at the mid-log phase with an appropriate inducer and continue the fermentation for a further 12-16 hours.

-

-

Cell Harvesting and Lysis:

-

Harvest the bacterial cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and treat with lysozyme and DNase I.

-

Lyse the cells using a high-pressure homogenizer or sonicator.

-

-

Clarification:

-

Remove cell debris by high-speed centrifugation to obtain a clear cell lysate.

-

-

Purification:

-

Anion-Exchange Chromatography: Load the clarified lysate onto a DEAE-Sepharose column. Wash the column to remove unbound proteins and other impurities. Elute the bound O-Phospho-L-threonine using a salt gradient (e.g., 0-1 M NaCl).

-

Cation-Exchange Chromatography: Further purify the O-Phospho-L-threonine-containing fractions by passing them through a Dowex 50W-X8 column to remove any remaining cationic impurities.

-

-

Desalting and Lyophilization:

-

Desalt the purified fractions using gel filtration chromatography or dialysis.

-

Lyophilize the desalted solution to obtain pure O-Phospho-L-threonine as a white powder.

-

Quantitative Data for Biosynthesis

| Parameter | Value | Reference |

| Intracellular Concentration | Up to 1.7 mM in E. coli | [6] |

| Yield (from cell lysate) | Variable, dependent on expression levels and purification efficiency | [General bioprocessing literature] |

| Purity (post-chromatography) | >99% | [General bioprocessing literature] |

| Fermentation Time | 24-48 hours | [General bioprocessing literature] |

| Spectroscopic Data | Consistent with chemically synthesized L-enantiomer | [1][2][3][4][5] |

Signaling Pathway Context: Kinase-Mediated Threonine Phosphorylation

O-Phospho-threonine is a product of a fundamental post-translational modification catalyzed by protein kinases. Understanding this process is critical for contextualizing the importance of synthesizing this molecule. The diagram below illustrates the general mechanism of threonine phosphorylation by a kinase using ATP as the phosphate donor.

This guide provides a foundational understanding of the key methodologies for producing this compound. The choice between chemical and biosynthetic routes will depend on the specific requirements of the research, including scalability, stereospecificity, and available resources. The detailed protocols and comparative data herein are intended to facilitate the successful synthesis and purification of this vital research compound.

References

- 1. bmse000631 this compound at BMRB [bmrb.io]

- 2. An experimental and theoretical study of the 13C and 31P chemical shielding tensors in solid O-phosphorylated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1H and 31P NMR spectroscopy of phosphorylated model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphorylated amino acids: model compounds for solid-state 31P NMR spectroscopic studies of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of phosphoserine/threonine by nano ultra-performance liquid chromatography-tandem mass spectrometry coupled with microscale labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis and genetic encoding of phosphothreonine through parallel selection and deep sequencing - PMC [pmc.ncbi.nlm.nih.gov]

O-Phospho-DL-threonine CAS number lookup

An In-depth Technical Guide to O-Phospho-DL-threonine

Core Substance Identification

This compound is a racemic mixture of the phosphorylated form of the essential amino acid threonine. As a critical component in various biological processes, understanding its chemical properties, biological roles, and experimental applications is paramount for researchers in biochemistry, cell biology, and drug development. The phosphorylation of threonine residues is a key post-translational modification that regulates a vast array of cellular functions.[1][2]

The CAS Number for the racemic mixture, this compound, is 27530-80-9 .[3][4][5] It is important to distinguish this from its enantiomerically pure form, O-Phospho-L-threonine, which has a CAS Number of 1114-81-4.[6][7][8]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These data are essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 27530-80-9 | [3][5] |

| Molecular Formula | C₄H₁₀NO₆P | [3][4][6] |

| Molecular Weight | 199.10 g/mol | [3][4] |

| Appearance | White powder | [3] |

| Purity | ≥97.0% (TLC) | [3] |

| Storage Temperature | -20°C | [3] |

| SMILES String | CC(OP(O)(O)=O)C(N)C(O)=O | [3] |

| InChI Key | USRGIUJOYOXOQJ-UHFFFAOYSA-N | [3] |

| Solubility (L-form) | H₂O: 5.83 mg/mL; PBS (pH 7.2): 1 mg/mL | [6][7] |

Role in Biological Systems and Signaling Pathways

Reversible protein phosphorylation on threonine, serine, and tyrosine residues is a fundamental mechanism for regulating nearly all cellular processes, including signal transduction, cell cycle progression, growth, and apoptosis.[2][9] Threonine itself can act as a signaling molecule, influencing protein synthesis pathways.[10]

One of the central pathways regulated by nutrient availability, including amino acids like threonine, is the mTOR (mammalian target of rapamycin) signaling cascade.[10] This pathway is a master regulator of cell growth, proliferation, and metabolism.

Experimental Protocols

Synthesis of Phosphothreonine-Containing Peptides

The site-specific incorporation of phosphothreonine into synthetic peptides is crucial for studying phosphorylation-dependent biological events.[11] The most common method is the "Building Block" approach within a standard Fmoc-based solid-phase peptide synthesis (SPPS) protocol.[11]

Methodology: The Building Block Approach

-

Resin Preparation : A suitable solid support resin (e.g., Rink Amide or Wang resin) is deprotected to expose the free amine group.

-

Amino Acid Coupling : The first amino acid is coupled to the resin using standard coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma).

-

Fmoc Deprotection : The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus of the coupled amino acid is removed using a 20% piperidine (B6355638) solution in DMF.

-

Iterative Cycles : Steps 2 and 3 are repeated for each subsequent amino acid in the peptide sequence.

-

Phosphothreonine Incorporation : When the sequence calls for phosphothreonine, a protected derivative, typically Fmoc-Thr(PO(OBzl)OH)-OH , is used in the coupling step.[11] The monobenzyl protection on the phosphate (B84403) group is critical to prevent side reactions during the piperidine treatment.[11]

-

Final Deprotection and Cleavage : Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and all remaining side-chain protecting groups (including the benzyl (B1604629) group on the phosphate) are removed using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA).

-

Purification : The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Analysis of Phosphorylated Amino Acids

Quantifying and identifying phosphothreonine in biological samples, such as protein hydrolysates, is essential for phosphoproteomics. A sensitive method involves derivatization followed by high-performance liquid chromatography (HPLC).[12]

Methodology: HPLC Analysis of Dabsyl-Chloride Derivatized Amino Acids

This protocol allows for the resolution and analysis of phosphorylated amino acids alongside other common amino acids.[12]

-

Protein Hydrolysis : The protein sample is hydrolyzed (typically using acid) to break it down into its constituent amino acids.

-

Derivatization : The amino acid mixture is derivatized with 4'-Dimethylaminoazobenzene-4-sulfonyl chloride (dabsyl chloride). This chromophoric reagent reacts with the primary and secondary amines of the amino acids, tagging them for visible-light detection.[12]

-

Chromatographic Separation : The dabsyl-amino acid mixture is injected into a reverse-phase HPLC system.

-

Detection : The eluting dabsyl-amino acids are detected using a UV-Vis detector, typically in the visible range (~436 nm).

-

Quantification : The concentration of each amino acid is determined by comparing the peak area to that of known standards. The lower limit for accurate detection is near 1 picomole.[12]

References

- 1. Biosynthesis and genetic encoding of phosphothreonine through parallel selection and deep sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphorylation | Thermo Fisher Scientific - US [thermofisher.com]

- 3. This compound | 27530-80-9 [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | 27530-80-9 [chemicalbook.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Threonine Phosphate | C4H10NO6P | CID 3246323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. The crucial role of protein phosphorylation in cell signaling and its use as targeted therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. Determination of dityrosine, phosphotyrosine, phosphothreonine, and phosphoserine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

O-Phospho-DL-threonine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Phospho-DL-threonine is a phosphorylated derivative of the amino acid threonine, playing a crucial role in various cellular signaling pathways. This document provides an in-depth overview of its chemical properties, biochemical significance, and applications in research. Detailed experimental protocols and data are presented to facilitate its use in laboratory settings.

Chemical and Physical Properties

This compound is a white, crystalline powder. The key quantitative data for this compound are summarized in the table below.

| Property | Value | References |

| Molecular Weight | 199.10 g/mol | [1][2][3] |

| Molecular Formula | C4H10NO6P | [1][4][5][] |

| CAS Number | 27530-80-9 | [1][] |

| Purity | ≥97.0% (TLC) | [1] |

| Storage Temperature | -20°C | [1] |

| Solubility | Soluble in PBS (pH 7.2) at 1 mg/ml | [4] |

Biochemical Significance

Protein phosphorylation is a fundamental post-translational modification that regulates a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Threonine, along with serine and tyrosine, is one of the three amino acids that are predominantly phosphorylated in eukaryotic cells. This compound serves as a critical component in these signaling cascades.

Role in Kinase and Phosphatase Activity

Protein kinases catalyze the transfer of a phosphate (B84403) group from ATP to specific amino acid residues on a substrate protein. Conversely, protein phosphatases remove these phosphate groups. This compound is an essential tool for studying the activity of these enzymes. It can be used as a substrate or an inhibitor in various assay formats to characterize kinase and phosphatase function.

Experimental Protocols

Kinase Assay using this compound Antibody

This protocol outlines a general workflow for detecting the phosphorylation of a substrate by a threonine kinase using a specific antibody against this compound.

Workflow Diagram:

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the kinase, its specific substrate, and ATP in a suitable reaction buffer.

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes) to allow for phosphorylation.

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

Electrophoresis: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for O-Phospho-threonine.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the phosphorylated substrate using a chemiluminescent substrate for HRP.

Signaling Pathway Involvement

Threonine phosphorylation is a key event in numerous signaling pathways. The diagram below illustrates a simplified generic signaling cascade involving a threonine kinase.

Signaling Pathway Diagram:

This generalized pathway highlights how an external signal can be transduced through a series of phosphorylation events, ultimately leading to a specific cellular response. The phosphorylation of threonine residues on substrate proteins is a critical step in modulating their activity and function within these cascades.

References

The Central Role of Threonine Phosphorylation in Cellular Signaling: A Technical Guide

Introduction

Protein phosphorylation is a ubiquitous and critical post-translational modification (PTM) that acts as a molecular switch, dynamically regulating a vast array of cellular processes. This reversible addition of a phosphate (B84403) group, primarily to serine, threonine, and tyrosine residues in eukaryotes, is fundamental to signal transduction, gene expression, cell cycle control, and metabolism.[1][2][3][4] Dysregulation of this process is a hallmark of numerous diseases, including cancer and neurodegenerative disorders.[4]

This technical guide provides an in-depth exploration of the role of O-Phospho-threonine, the phosphorylated form of the amino acid threonine, in cell signaling. While the term O-Phospho-DL-threonine refers to a racemic mixture often used as a chemical standard, this guide will focus on the biologically active L-enantiomer, O-Phospho-L-threonine, which is the form synthesized and utilized in cellular systems.[5][6][7] We will examine the core components that govern threonine phosphorylation, delve into key signaling pathways, present methodologies for its study, and provide quantitative insights for researchers, scientists, and drug development professionals.

Core Concepts: The "Writers, Erasers, and Readers" of Threonine Phosphorylation

The dynamic nature of threonine phosphorylation is controlled by a triad (B1167595) of protein families: kinases that add the phosphate group ("writers"), phosphatases that remove it ("erasers"), and proteins that specifically recognize and bind to the phosphorylated residue ("readers"), thereby transducing the signal.

-

Writers: Serine/Threonine Kinases These enzymes catalyze the transfer of the gamma-phosphate from ATP to the hydroxyl group of threonine residues on substrate proteins.[8] The human genome encodes over 500 protein kinases, the majority of which are serine/threonine kinases, highlighting their central role in cellular regulation.[3][9] Kinase activity itself is tightly regulated, often forming complex cascades where one kinase phosphorylates and activates another.

-

Erasers: Serine/Threonine Phosphatases Protein phosphatases reverse the action of kinases by hydrolyzing the phospho-ester bond, releasing inorganic phosphate and returning the threonine residue to its unphosphorylated state.[10][11] This reversibility allows signaling pathways to be switched off, ensuring a transient and controlled response to stimuli.

-

Readers: Phosphothreonine (pThr)-Binding Domains The functional consequence of threonine phosphorylation is often mediated by the recruitment of "reader" proteins. These proteins contain specialized domains that recognize and bind to specific phosphothreonine-containing sequence motifs. This interaction facilitates the assembly of multi-protein signaling complexes, localization of proteins to specific cellular compartments, and allosteric regulation of enzyme activity.[12][13]

Several distinct families of pSer/pThr-binding domains have been identified:

-

14-3-3 Proteins: A highly conserved family of dimeric proteins that recognize specific phosphorylated motifs, such as R(S/Ar)XpSXP, to regulate a wide range of cellular processes including signal transduction and cell cycle progression.[3][13]

-

Forkhead-Associated (FHA) Domains: These are among the best-characterized phosphopeptide-binding domains and often show a preference for phosphothreonine residues, particularly in the context of DNA damage repair pathways.[14][15]

-

WW Domains: Typically known for binding proline-rich sequences, certain WW domains, like those in the proline isomerase Pin1, specifically recognize pSer/pThr-Pro motifs, linking phosphorylation to conformational changes.[13]

-

Polo-Box Domains (PBDs): Found exclusively in the Polo-like kinase (Plk) family, these domains bind to phosphorylated motifs to recruit the kinase to its substrates and subcellular locations during mitosis.[14]

-

BRCT Domains: Often found in pairs within DNA damage response proteins like BRCA1, these domains can bind to pSer-containing peptides to mediate protein-protein interactions in repair pathways.[14]

-

MH2 Domains: The MAD Homology 2 (MH2) domain, found in SMAD proteins, is crucial for TGF-β signaling. It binds to phosphorylated serine and threonine residues on TGF-β receptors and other SMADs, facilitating their activation and nuclear translocation.[14][15]

References

- 1. Phosphorylation Analysis by Mass Spectrometry - Creative Proteomics Blog [creative-proteomics.com]

- 2. ba333.free.fr [ba333.free.fr]

- 3. Orchestrating serine/threonine phosphorylation and elucidating downstream effects by short linear motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of Phosphorylation on Protein Backbone Dynamics and Conformational Preferences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis and genetic encoding of phosphothreonine through parallel selection and deep sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound and O-phospho-L-threonine compared with their serine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Threonine Phosphate | C4H10NO6P | CID 3246323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Protein Microarrays for Phosphorylation Studies | Springer Nature Experiments [experiments.springernature.com]

- 9. PhosphoSerine/threonine binding domains: you can't pSERious? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. promega.com [promega.com]

- 11. Serine/Threonine Phosphatase Assay Kit (PAK-001) - Creative Biogene [creative-biogene.com]

- 12. Phosphoserine/threonine-binding domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. life.scnu.edu.cn [life.scnu.edu.cn]

- 14. Phospho-Serine/Threonine binding domains - WikiKinome [kinase.com]

- 15. Phospho-dependent Protein Interaction Domains in Signal Transduction | Cell Signaling Technology [cellsignal.com]

The Dawn of a Cellular Switch: Unraveling the Discovery of Threonine Phosphorylation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphorylation, the reversible addition of a phosphate (B84403) group to an amino acid residue, stands as a cornerstone of cellular regulation. This seemingly simple modification orchestrates a vast symphony of biological processes, from signal transduction and metabolism to cell division and apoptosis. While serine and tyrosine phosphorylation have often taken the spotlight, the discovery and elucidation of threonine phosphorylation have been equally pivotal in shaping our understanding of the intricate signaling networks that govern life. This technical guide delves into the core discoveries that unveiled threonine phosphorylation, presenting the key experiments, the scientists who conducted them, and the technological advancements that made these breakthroughs possible. We will explore the seminal findings in the context of early protein chemistry and culminate with the well-defined role of threonine phosphorylation in critical signaling pathways.

The Initial Spark: Early Observations of Protein-Bound Phosphate

The story of threonine phosphorylation is intrinsically linked to the broader discovery of protein phosphorylation. In the early 20th century, the presence of covalently bound phosphate in proteins was first noted. Phoebus Levene's work in the early 1900s identified phosphate in the protein vitellin, and by 1933, he and Fritz Lipmann had detected phosphoserine in casein. These initial findings, however, did not immediately reveal the dynamic and regulatory nature of this modification.

The breakthrough came in the mid-1950s with the work of Edmond H. Fischer and Edwin G. Krebs on glycogen (B147801) phosphorylase. Their discovery of reversible protein phosphorylation as a biological regulatory mechanism, for which they were awarded the Nobel Prize in Physiology or Medicine in 1992, illuminated the role of protein kinases and phosphatases in controlling enzyme activity. This seminal work primarily focused on the phosphorylation of serine residues.

Unveiling Phosphothreonine: A Tale of Histones and Protamines

The first concrete evidence for the phosphorylation of threonine residues emerged from studies on nuclear proteins, specifically histones and protamines, in the mid-to-late 1960s. These highly basic proteins, intimately associated with DNA, were prime candidates for modifications that could regulate chromatin structure and gene expression.

Pioneering work by researchers such as L. J. Kleinsmith, V. G. Allfrey, and A. E. Mirsky in 1966 on phosphoprotein metabolism in isolated lymphocyte nuclei, and by M. G. Ord and L. A. Stocken around the same period on histone phosphorylation, laid the groundwork. While these studies often highlighted the more abundant phosphoserine, the analytical methods of the time were capable of distinguishing between the different phosphoamino acids.

A key publication that pointed towards threonine phosphorylation was the 1967 study by C. J. Ingles and G. H. Dixon on the phosphorylation of protamine during spermatogenesis in trout testis. Their analysis of the phosphoamino acids from radiolabeled protamine provided evidence for the presence of phosphothreonine alongside phosphoserine.

These early discoveries were not heralded with the same fanfare as the initial discovery of protein phosphorylation itself. The identification of phosphothreonine was a more subtle, yet crucial, step forward. It demonstrated that the repertoire of protein phosphorylation was broader than initially thought and hinted at a more complex regulatory code.

Experimental Protocols for the Identification of Phosphothreonine

The identification of phosphothreonine in the 1960s relied on a combination of radiolabeling, protein hydrolysis, and chromatographic or electrophoretic separation of the resulting amino acids.

1. Radiolabeling of Proteins:

-

Objective: To introduce a radioactive phosphate group into proteins to allow for sensitive detection.

-

Methodology:

-

Cells or tissues were incubated with radioactive inorganic phosphate ([-³²P]orthophosphate).

-

The radiolabel was incorporated into the cellular ATP pool.

-

Protein kinases within the cells then transferred the radioactive γ-phosphate from ATP to serine, threonine, and tyrosine residues on their substrate proteins.

-

Following incubation, the cells were harvested, and the proteins of interest were isolated.

-

2. Acid Hydrolysis of Phosphoproteins:

-

Objective: To break down the protein into its constituent amino acids while preserving the phosphate-amino acid bond.

-

Methodology:

-

The isolated ³²P-labeled protein was subjected to partial acid hydrolysis.

-

This was typically achieved by incubating the protein in 6 N HCl at 110°C for 1-2 hours.

-

This process cleaves the peptide bonds, releasing the individual amino acids, including the phosphorylated ones.

-

3. Separation of Phosphoamino Acids by Two-Dimensional Thin-Layer Electrophoresis and Chromatography:

-

Objective: To separate the individual phosphoamino acids (phosphoserine, phosphothreonine, and phosphotyrosine) for identification.

-

Methodology:

-

The protein hydrolysate was spotted onto a thin-layer cellulose (B213188) plate.

-

The first dimension of separation was performed by electrophoresis. The plate was placed in a high-voltage electrophoresis apparatus, and a current was applied, separating the amino acids based on their charge-to-mass ratio at a specific pH.

-

The plate was then rotated 90 degrees, and the second dimension of separation was carried out using chromatography. The edge of the plate was dipped into a solvent system (e.g., a mixture of butanol, acetic acid, and water), and the solvent migrated up the plate by capillary action, separating the amino acids based on their partitioning between the stationary (cellulose) and mobile (solvent) phases.

-

The positions of the separated phosphoamino acids were visualized by autoradiography, which detects the radioactive ³²P. The identity of the radioactive spots was confirmed by running non-radioactive phosphoserine, phosphothreonine, and phosphotyrosine standards alongside the sample, which were visualized by staining with ninhydrin.

-

Quantitative Data from Early Studies

Quantitative data from the seminal papers on threonine phosphorylation are limited by the techniques of the era. The primary method of quantification was based on the relative intensity of the radioactive spots on autoradiograms. These early studies consistently showed that phosphoserine was the most abundant phosphoamino acid, with phosphothreonine being present in smaller, but significant, amounts. The precise stoichiometry of threonine phosphorylation was not determined in these initial discoveries.

| Protein Class | Predominant Phosphoamino Acid | Other Detected Phosphoamino Acids | Reference |

| Histones | Phosphoserine | Phosphothreonine | Kleinsmith et al. (1966), Ord and Stocken (1966) |

| Protamines | Phosphoserine | Phosphothreonine | Ingles and Dixon (1967) |

A Paradigm Shift: The MAP Kinase Cascade and Dual Specificity Kinases

The full significance of threonine phosphorylation became strikingly apparent with the discovery and characterization of the Mitogen-Activated Protein (MAP) kinase signaling pathway in the 1980s and 1990s. This cascade is a central regulator of cell proliferation, differentiation, and stress responses.

A key feature of the MAP kinase pathway is the activation of MAP kinases (like ERK, JNK, and p38) through the dual phosphorylation of specific threonine and tyrosine residues in their activation loop. This discovery was a paradigm shift, as it revealed a new level of complexity in kinase regulation, where the coordinated action of a "dual-specificity" kinase was required for full activation.

The activating kinases, known as MAP kinase kinases (MEKs or MKKs), phosphorylate a conserved Thr-X-Tyr motif in the activation loop of their target MAP kinases. For example, MEK1 and MEK2 phosphorylate ERK1 and ERK2 on a threonine and a tyrosine residue separated by a single amino acid (e.g., Thr-Glu-Tyr in ERK2).

Experimental Protocol for Detecting Dual Threonine/Tyrosine Phosphorylation of MAP Kinase

The advent of phospho-specific antibodies revolutionized the study of protein phosphorylation.

1. Cell Stimulation and Lysis:

-

Objective: To activate the MAP kinase pathway and prepare cell lysates for analysis.

-

Methodology:

-

Cultured cells were stimulated with a growth factor (e.g., EGF or FGF) to activate the MAP kinase cascade.

-

At various time points, the cells were lysed in a buffer containing detergents to solubilize proteins and, crucially, phosphatase and protease inhibitors to preserve the phosphorylation state of the proteins.

-

2. SDS-PAGE and Western Blotting:

-

Objective: To separate proteins by size and transfer them to a membrane for antibody detection.

-

Methodology:

-

The cell lysates were resolved by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins were then transferred to a nitrocellulose or PVDF membrane.

-

3. Immunoblotting with Phospho-Specific Antibodies:

-

Objective: To specifically detect the dually phosphorylated, active form of the MAP kinase.

-

Methodology:

-

The membrane was incubated with a primary antibody that specifically recognizes the dually phosphorylated Thr-X-Tyr motif of the MAP kinase.

-

After washing, the membrane was incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

The addition of a chemiluminescent substrate allowed for the visualization of the protein bands corresponding to the activated MAP kinase.

-

Total levels of the MAP kinase were assessed by stripping the membrane and re-probing with an antibody that recognizes the protein regardless of its phosphorylation state.

-

Conclusion

The discovery of threonine phosphorylation, though initially a subtle finding in the broader context of protein phosphorylation research, has proven to be of immense importance. From its early detection in nuclear proteins to its central role in the intricate regulation of the MAP kinase pathway, threonine phosphorylation has emerged as a key mechanism for controlling a vast array of cellular processes. The development of sophisticated analytical techniques, from two-dimensional phosphoamino acid analysis to the use of phospho-specific antibodies and mass spectrometry, has been instrumental in unraveling the complexities of threonine phosphorylation. For researchers and drug development professionals, a deep understanding of the discovery and functional significance of threonine phosphorylation is essential for dissecting signaling pathways and identifying novel therapeutic targets. The ongoing exploration of the "phosphoproteome" continues to reveal new sites and functions of threonine phosphorylation, promising further exciting discoveries in the years to come.

An In-depth Technical Guide to O-Phospho-DL-threonine versus L-threonine Phosphorylation for Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphorylation, a cornerstone of cellular signaling, predominantly occurs on serine, threonine, and tyrosine residues. The reversible addition of a phosphate (B84403) group, catalyzed by kinases and removed by phosphatases, acts as a molecular switch that regulates a vast array of biological processes, including cell growth, differentiation, and metabolism. Threonine phosphorylation, in particular, plays a critical role in numerous signaling cascades. This technical guide provides a comprehensive comparison of O-Phospho-DL-threonine, a stable phosphothreonine analog, and the dynamic process of L-threonine phosphorylation within cellular proteins. Understanding the distinct characteristics and applications of these two entities is paramount for researchers in basic science and professionals in drug development seeking to modulate phosphorylation-dependent signaling pathways.

Section 1: Biochemical and Structural Differences

L-threonine is one of the essential amino acids incorporated into proteins, where its secondary hydroxyl group is the target for phosphorylation by serine/threonine kinases. This enzymatic process is transient and tightly regulated. In contrast, this compound is a synthetic amino acid derivative where the hydroxyl group is permanently phosphorylated. It exists as a racemic mixture of O-phospho-L-threonine and O-phospho-D-threonine.

Recent studies have highlighted an inherent structural difference between serine and threonine phosphorylation. Phosphothreonine has a strong preference for a highly ordered, compact, and cyclic conformation.[1][2] This conformational rigidity is stabilized by a strong intra-residue hydrogen bond between the phosphate group and the amide proton.[1][2] This contrasts with phosphoserine, which exhibits greater conformational flexibility.[1][2] This structural disparity suggests that threonine phosphorylation may act more like a digital "on/off" switch, inducing significant conformational changes in proteins, while serine phosphorylation may function as a more nuanced, rheostat-like regulator.[1][2]

Table 1: Physicochemical Properties

| Property | L-Threonine | This compound |

| Molecular Formula | C4H9NO3 | C4H10NO6P |

| Molecular Weight | 119.12 g/mol | 199.10 g/mol |

| Structure | Amino acid with a secondary hydroxyl group | Racemic mixture of phosphorylated threonine |

| Phosphorylation State | Transiently phosphorylated by kinases | Stably phosphorylated |

| Conformation of Phosphorylated form | Prefers a highly ordered, cyclic conformation[1][2] | Assumed to adopt a similar stable conformation |

Section 2: Role in Cellular Signaling Pathways

L-threonine phosphorylation is a key event in several major signaling pathways that govern cell fate and function. The stable nature of this compound makes it a valuable tool for studying the downstream effects of threonine phosphorylation events, as it can mimic the phosphorylated state without being susceptible to phosphatases.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. L-threonine itself can stimulate this pathway, leading to the proliferation of embryonic stem cells.[3] Akt, a serine/threonine kinase, is a key node in this pathway and is activated by phosphorylation on both threonine (Thr308) and serine (Ser473) residues. Once active, Akt phosphorylates a multitude of downstream targets, including tuberous sclerosis complex 2 (TSC2) and PRAS40, leading to the activation of mTOR complex 1 (mTORC1). mTORC1, in turn, promotes protein synthesis and cell growth by phosphorylating substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway that translates extracellular signals into cellular responses, including proliferation, differentiation, and stress responses. This pathway consists of a three-tiered kinase module: a MAPKKK (e.g., Raf), a MAPKK (e.g., MEK), and a MAPK (e.g., ERK). Activation of this cascade involves sequential phosphorylation, with MAPKKs dual-phosphorylating MAPKs on conserved threonine and tyrosine residues in their activation loop. For instance, ERK is activated by phosphorylation on both a threonine and a tyrosine residue. Phosphorylated ERK then translocates to the nucleus to regulate gene expression by phosphorylating transcription factors.

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway regulates a wide range of cellular processes, including cell growth, differentiation, and apoptosis. The TGF-β ligand binds to a type II receptor serine/threonine kinase, which then recruits and phosphorylates a type I receptor, also a serine/threonine kinase. The activated type I receptor, in turn, phosphorylates receptor-regulated SMADs (R-SMADs, e.g., SMAD2/3) on serine and threonine residues in their C-terminal SSXS motif. Phosphorylated R-SMADs then form a complex with a common-mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it acts as a transcription factor to regulate the expression of target genes.

Section 3: Quantitative Data Comparison

Direct quantitative comparisons between the enzymatic phosphorylation of L-threonine and the interactions of this compound are crucial for understanding their distinct roles and for designing effective research strategies. However, comprehensive datasets directly comparing the two are limited in the publicly available literature. The following tables summarize the available data and highlight areas where further research is needed.

Table 2: Kinase Kinetic Parameters for Threonine Phosphorylation

| Kinase | Substrate | Km (mM) | Vmax (mmol/min/mg) | Source |

| L-threonine dehydrogenase (from Pyrococcus horikoshii) | L-threonine (with NAD+) | 0.013 | 1.75 | [4] |

| Data for a kinase directly phosphorylating L-threonine to O-phospho-L-threonine is currently limited. |

Note: The data for L-threonine dehydrogenase is for an oxidation reaction, not a phosphorylation reaction, but it provides an example of kinetic parameters for an enzyme acting on L-threonine.

Table 3: Binding Affinities of Phosphothreonine-Binding Domains

| Domain Family | Specific Ligand | Kd (µM) | Method | Source |

| FHA domain | Phosphothreonine-containing peptides | Typically in the low micromolar range | Isothermal Titration Calorimetry | [5][6] |

| WW domain (Pin1) | Phospho-Ser/Thr-Pro motifs | >100 (for singly phosphorylated peptides) | NMR Titration | [7] |

| Specific binding affinity data for this compound to these domains is not readily available. |

The Forkhead-associated (FHA) domain is a well-characterized phosphopeptide-binding module with a striking specificity for phosphothreonine over phosphoserine.[5][6] This specificity is attributed to a conserved binding pocket that accommodates the methyl group of threonine.[8] WW domains are another class of modules that can bind to phosphoserine/threonine-proline motifs.[9][10][11] The binding affinities are generally in the micromolar range, indicating transient interactions typical of signaling complexes.

Section 4: Experimental Protocols

The study of threonine phosphorylation requires robust and specific experimental methodologies. This compound can be a useful control or standard in these assays.

In Vitro Kinase Assay for L-threonine Phosphorylation

This protocol outlines a general procedure to measure the activity of a kinase that phosphorylates an L-threonine-containing substrate.

Workflow:

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the purified kinase, the threonine-containing peptide or protein substrate, and kinase reaction buffer (typically containing MgCl2 and a buffering agent like Tris-HCl).

-

Initiation: Start the reaction by adding ATP (often radiolabeled with ³²P for sensitive detection, or non-radiolabeled for mass spectrometry or antibody-based detection).

-

Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a defined period.

-

Termination: Stop the reaction by adding a solution containing EDTA to chelate the Mg²⁺ ions, thereby inhibiting kinase activity.

-

Detection: Analyze the reaction products to quantify substrate phosphorylation. This can be achieved through several methods:

-

SDS-PAGE and Autoradiography: If using ³²P-ATP, separate the reaction products by SDS-PAGE, expose the gel to a phosphor screen or X-ray film to detect the radiolabeled, phosphorylated substrate.

-

Western Blotting: Use a phospho-threonine specific antibody to detect the phosphorylated substrate.[12][13][14][15]

-

Mass Spectrometry: Digest the protein substrate and analyze the resulting peptides by mass spectrometry to identify and quantify the phosphopeptide.

-

Phosphopeptide Enrichment for Mass Spectrometry

Due to the low stoichiometry of phosphorylation, enrichment of phosphopeptides from a complex mixture is often necessary before mass spectrometry analysis.

Workflow:

Methodology:

-

Protein Digestion: Extract proteins from cells or tissues and digest them into peptides using a protease such as trypsin.

-

Enrichment: Use affinity chromatography to selectively capture phosphopeptides. Common methods include:

-

Titanium Dioxide (TiO₂) Chromatography: Phosphopeptides bind to TiO₂ beads under acidic conditions.

-

Immobilized Metal Affinity Chromatography (IMAC): Phosphopeptides chelate to metal ions (e.g., Fe³⁺, Ga³⁺) immobilized on a resin.

-

-

Washing: Wash the beads extensively to remove non-phosphorylated peptides.

-

Elution: Elute the bound phosphopeptides using a high pH buffer or a buffer containing phosphate.

-

Mass Spectrometry Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the phosphorylation sites and quantify their abundance.[16][17][18][19]

Section 5: Applications in Drug Development

The manipulation of threonine phosphorylation holds significant therapeutic potential.

-

Kinase Inhibitors: A major focus of drug development is the design of small molecule inhibitors that target specific kinases involved in disease pathogenesis. Understanding the kinetics of L-threonine phosphorylation by a target kinase is essential for developing potent and selective inhibitors.

-

Phosphatase Modulators: Developing drugs that activate or inhibit phosphatases can also be a viable therapeutic strategy.

-

Probing Signaling Pathways: this compound can be used in cell-based assays to constitutively activate a signaling pathway downstream of a specific threonine phosphorylation event. This allows for the dissection of the pathway and the identification of potential drug targets. For example, introducing this compound into cells could help elucidate the specific cellular responses that are solely dependent on the phosphorylated state of a particular protein, bypassing the need for upstream kinase activation.

Conclusion

This compound and L-threonine phosphorylation represent two facets of the same fundamental biological process. While L-threonine is the dynamic, enzymatically controlled substrate within the cell, this compound provides a stable and valuable tool for researchers to investigate the consequences of threonine phosphorylation. The distinct structural properties of phosphothreonine suggest a more decisive regulatory role compared to phosphoserine. A deeper understanding of the quantitative aspects of threonine phosphorylation, including kinase kinetics and phosphothreonine-binding domain affinities, will be critical for advancing our knowledge of cellular signaling and for the development of novel therapeutics that target these ubiquitous and vital post-translational modifications. Further research is imperative to fill the existing gaps in our quantitative understanding of these processes.

References

- 1. An Inherent Difference between Serine and Threonine Phosphorylation: Phosphothreonine Strongly Prefers a Highly Ordered, Compact, Cyclic Conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. l-Threonine Regulates G1/S Phase Transition of Mouse Embryonic Stem Cells via PI3K/Akt, MAPKs, and mTORC Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic study of thermostable L-threonine dehydrogenase from an archaeon Pyrococcus horikoshii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. FHA Domain pThr Binding Specificity: It's All about Me - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanistic Insights into Phosphoprotein-Binding FHA Domains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neighboring phospho-Ser-Pro motifs in the undefined domain of IRAK1 impart bivalent advantage for Pin1 binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Engineered FHA domains can bind to a variety of Phosphothreonine-containing peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Function of WW domains as phosphoserine- or phosphothreonine-binding modules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. WW Domains Provide a Platform for the Assembly of Multiprotein Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PhosphoThreonine Western Blotting [protocols.io]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. researchgate.net [researchgate.net]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 16. Determining in vivo Phosphorylation Sites using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phosphorylation Analysis by Mass Spectrometry - Creative Proteomics Blog [creative-proteomics.com]

- 18. Phosphoproteomics - Wikipedia [en.wikipedia.org]

- 19. cgmj.cgu.edu.tw [cgmj.cgu.edu.tw]

The Core Principles of Protein Phosphorylation: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Protein phosphorylation, the reversible addition of a phosphate (B84403) group to a protein, is a fundamental post-translational modification that acts as a molecular switch, regulating a vast array of cellular processes. This ubiquitous mechanism governs protein activity, localization, and interactions, making it a critical area of study in cell biology and a key target for therapeutic intervention. This guide provides a comprehensive overview of the core concepts of protein phosphorylation, detailed experimental protocols for its study, and quantitative data to support a deeper understanding of this dynamic process.

Core Concepts of Protein Phosphorylation

At its core, protein phosphorylation is a dynamic and tightly regulated process orchestrated by two main families of enzymes: protein kinases and protein phosphatases.[1]

-

Protein Kinases: These enzymes catalyze the transfer of a phosphate group from a donor molecule, typically adenosine (B11128) triphosphate (ATP), to specific amino acid residues on a substrate protein.[2] This addition of a negatively charged phosphate group can induce conformational changes in the protein, thereby altering its function.[3] The human genome encodes a large number of protein kinases, each with specific substrates and regulatory mechanisms, highlighting their diverse roles in cellular signaling.[4]

-

Protein Phosphatases: Conversely, protein phosphatases are responsible for the removal of phosphate groups from proteins, a process known as dephosphorylation.[2] This enzymatic activity is crucial for terminating signaling events and returning proteins to their basal state, ensuring the transient and controlled nature of phosphorylation-dependent signaling.[1]

The balance between the activities of kinases and phosphatases determines the phosphorylation state of a protein at any given time, which in turn dictates its functional status.[5] This delicate equilibrium is essential for maintaining cellular homeostasis and responding appropriately to various internal and external stimuli.

Amino Acid Specificity

In eukaryotic cells, phosphorylation predominantly occurs on the hydroxyl group of three amino acid residues:

-

Serine (Ser) and Threonine (Thr): Phosphorylation on serine and threonine residues is the most common type, accounting for the vast majority of phosphorylation events.[1] Serine/threonine kinases play central roles in numerous intracellular signaling pathways that regulate metabolism, cell division, and apoptosis.[1][6]

-

Tyrosine (Tyr): Tyrosine phosphorylation is less frequent but equally critical, particularly in the context of cell growth, differentiation, and immune responses.[7] Receptor tyrosine kinases (RTKs) are a major class of cell surface receptors that initiate signaling cascades through the phosphorylation of tyrosine residues on themselves and downstream targets.

Functional Consequences of Protein Phosphorylation

The addition of a phosphate group can have a multitude of effects on a protein's function, including:

-

Altering Enzymatic Activity: Phosphorylation can directly activate or inhibit the catalytic activity of an enzyme by inducing conformational changes in its active site.[8]

-

Creating Docking Sites for Other Proteins: Phosphorylated residues can serve as recognition motifs for other proteins containing specific phosphobinding domains (e.g., SH2 and PTB domains for phosphotyrosine). This facilitates the assembly of signaling complexes and the propagation of downstream signals.[4]

-

Regulating Protein-Protein Interactions: Phosphorylation can either promote or disrupt interactions between proteins, thereby modulating the formation and disassembly of protein complexes.

-

Controlling Subcellular Localization: The phosphorylation state of a protein can influence its localization within the cell by regulating its interaction with cellular transport machinery or by masking or exposing localization signals.[3]

-

Targeting Proteins for Degradation: Phosphorylation can mark a protein for ubiquitination and subsequent degradation by the proteasome, providing a mechanism for the irreversible termination of a signal.

Quantitative Analysis of Protein Phosphorylation

The quantitative analysis of protein phosphorylation is crucial for understanding the dynamics of signaling pathways and for the development of targeted therapeutics. Various methods are employed to measure kinase activity, phosphorylation stoichiometry, and the kinetics of phosphorylation-dependent interactions.

Kinase Activity Assays

Kinase activity assays are essential for characterizing the enzymatic properties of kinases and for screening potential inhibitors. These assays typically measure the transfer of phosphate from ATP to a specific substrate.

| Assay Type | Principle | Typical Quantitative Readout | Advantages | Disadvantages |

| Radiometric Assay | Measures the incorporation of a radiolabeled phosphate (e.g., from [γ-³²P]ATP) into a substrate.[8] | cpm (counts per minute) or specific activity (nmol/min/mg) | High sensitivity, direct measurement.[8] | Requires handling of radioactive materials. |

| Fluorescence-Based Assay | Utilizes fluorescent probes that change their properties upon phosphorylation or ATP consumption.[9] | Fluorescence intensity, polarization, or FRET ratio | Non-radioactive, amenable to high-throughput screening.[9] | Indirect measurement, potential for compound interference. |

| Luminescence-Based Assay | Measures the amount of ATP remaining after a kinase reaction. | Luminescence signal (RLU) | High sensitivity, broad applicability. | Indirect measurement of phosphorylation. |

| LC-MS/MS-Based Assay | Quantifies the formation of the phosphorylated product by mass spectrometry.[9] | Peak area or intensity of the phosphopeptide | High specificity, can measure phosphorylation at specific sites.[9] | Requires specialized equipment, lower throughput. |

Phosphorylation Stoichiometry

Phosphorylation stoichiometry refers to the proportion of a protein that is phosphorylated at a specific site at a given time. Mass spectrometry-based methods are the gold standard for determining phosphorylation stoichiometry.

| Method | Principle | Typical Quantitative Readout | Advantages | Disadvantages |

| Label-Free Quantification | Compares the ion intensities of phosphorylated and unphosphorylated peptides.[10] | Ratio of phosphopeptide to total peptide intensity | No metabolic or chemical labeling required. | Can be less accurate due to differences in ionization efficiency.[11] |